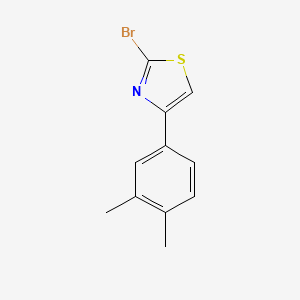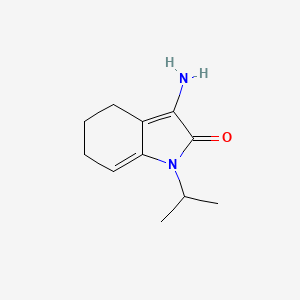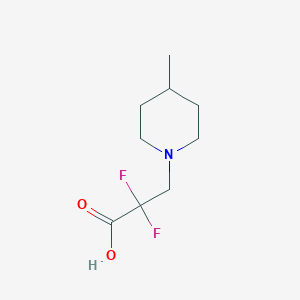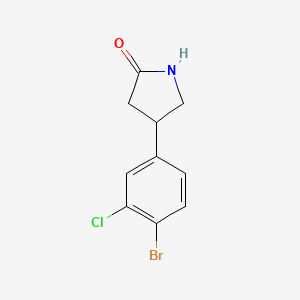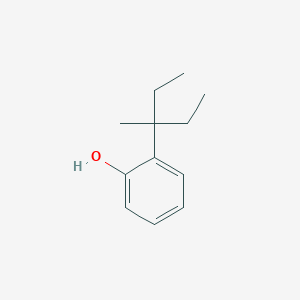
2-(3-Methylpentan-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is structurally related to tapentadol, a centrally acting analgesic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methylpentan-3-yl)phenol involves several steps. One common method includes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This intermediate is then activated and converted into sulfonate esters, which undergo reductive deoxygenation to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. Finally, demethylation of this compound produces this compound .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylpentan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Aplicaciones Científicas De Investigación
2-(3-Methylpentan-3-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Related to tapentadol, it is investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-Methylpentan-3-yl)phenol involves its interaction with specific molecular targets. For example, tapentadol, a related compound, acts as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor. This dual mechanism contributes to its analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tapentadol: A centrally acting analgesic with a similar structure.
Phenol: The simplest phenol, used as a starting material for many derivatives.
Hydroquinone: A phenol derivative used in various chemical processes
Uniqueness
2-(3-Methylpentan-3-yl)phenol is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to other phenols.
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-(3-methylpentan-3-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-4-12(3,5-2)10-8-6-7-9-11(10)13/h6-9,13H,4-5H2,1-3H3 |
Clave InChI |
ITSDDSBBFJKVCA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


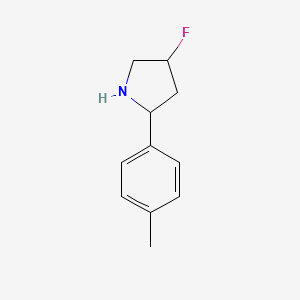
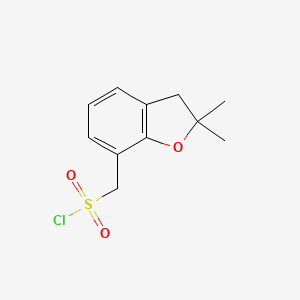

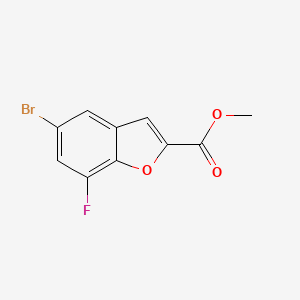

![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)

